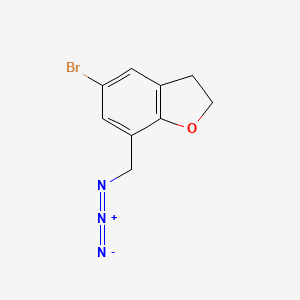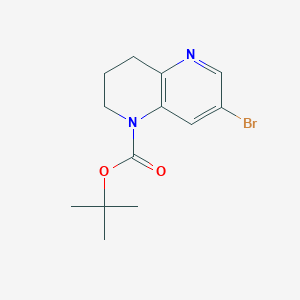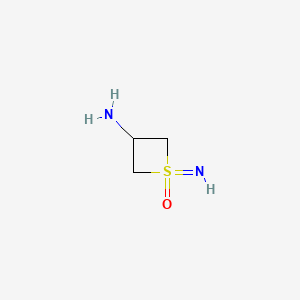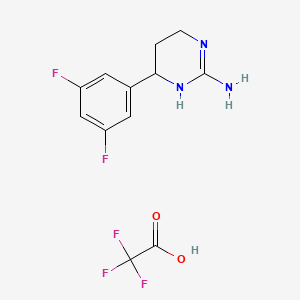
7-(Azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran is a synthetic organic compound characterized by the presence of an azidomethyl group and a bromine atom attached to a dihydrobenzofuran ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran typically involves the introduction of the azido group through a nucleophilic substitution reaction. One common method is the reaction of 7-(Bromomethyl)-5-bromo-2,3-dihydro-1-benzofuran with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 7-(Azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, acetonitrile).
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) iodide (CuI) as a catalyst, alkyne substrates.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted benzofuran derivatives.
Reduction: 7-(Aminomethyl)-5-bromo-2,3-dihydro-1-benzofuran.
Cycloaddition: 1,2,3-Triazole derivatives.
科学的研究の応用
7-(Azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: Employed in the study of biological pathways and as a precursor for bioorthogonal chemistry applications.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 7-(Azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran depends on its chemical reactivity. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with biological targets. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards molecular targets.
類似化合物との比較
5-(Azidomethyl)-2,3-dihydro-1-benzofuran: Lacks the bromine atom, resulting in different reactivity and applications.
7-(Azidomethyl)-2,3-dihydro-1-benzofuran: Similar structure but without the bromine atom, affecting its chemical properties.
7-(Azidomethyl)-5-chloro-2,3-dihydro-1-benzofuran:
Uniqueness: The presence of both the azido group and the bromine atom in 7-(Azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran imparts unique chemical properties, making it a versatile compound for various synthetic and research applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
特性
分子式 |
C9H8BrN3O |
|---|---|
分子量 |
254.08 g/mol |
IUPAC名 |
7-(azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C9H8BrN3O/c10-8-3-6-1-2-14-9(6)7(4-8)5-12-13-11/h3-4H,1-2,5H2 |
InChIキー |
VDOVVBKZFBZVRM-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C1C=C(C=C2CN=[N+]=[N-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B13504449.png)
![3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride](/img/structure/B13504455.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13504462.png)
![rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504466.png)

![2-Oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13504477.png)


![rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13504501.png)

![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)


